2-[4-(Chloromethyl)phenyl]acetonitrile
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Overview
Description
2-[4-(Chloromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H8ClN. It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Chloromethyl)phenyl]acetonitrile typically involves the reaction of 4-(Chloromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and primary amines in solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted derivatives (e.g., amines, thiols, ethers).
- Oxidized products (e.g., carboxylic acids).
- Reduced products (e.g., primary amines).
Scientific Research Applications
2-[4-(Chloromethyl)phenyl]acetonitrile finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-[4-(Chloromethyl)phenyl]acetonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, allowing nucleophiles to attack and form new bonds. This reactivity is exploited in the synthesis of various derivatives and bioactive molecules .
Comparison with Similar Compounds
4-(Chloromethyl)benzonitrile: Similar structure but lacks the acetonitrile group.
4-(Chloromethyl)phenyl acetate: Contains an acetate group instead of the acetonitrile group.
Uniqueness: 2-[4-(Chloromethyl)phenyl]acetonitrile is unique due to the presence of both chloromethyl and acetonitrile groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMIKUVUZZAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66736-53-6 |
Source
|
Record name | 2-[4-(chloromethyl)phenyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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